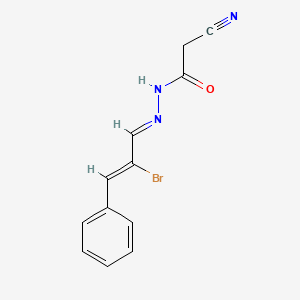![molecular formula C18H23N7O2 B5519399 N-(2-furylmethyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5519399.png)
N-(2-furylmethyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H23N7O2 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.19132300 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
CB1 Cannabinoid Receptor Antagonism
A study has shown that certain pyrazole derivatives, including compounds similar to the one , act as potent antagonists of the CB1 cannabinoid receptor in the brain. These compounds have been used to help characterize cannabinoid receptor binding sites and could serve as pharmacological probes. Such antagonists may have therapeutic potential for mitigating the harmful effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).
Molecular Interaction Studies
Molecular interaction studies of similar compounds with the CB1 cannabinoid receptor reveal insights into their binding conformations and interactions. These studies are crucial for understanding how these compounds interact with the receptor and can guide the design of more effective receptor ligands (Shim et al., 2002).
Radioisotope Labeling
Research on radioisotope labeling of similar compounds has been conducted to enable tracking and imaging of these compounds within biological systems. Such methods are valuable for studying the in vivo behavior of these compounds and for potential diagnostic applications (Seltzman et al., 2002).
Antimicrobial Activity
Piperazine and triazolo-pyrazine derivatives, structurally related to the compound , have been synthesized and evaluated for antimicrobial activity. These studies are important for discovering new antimicrobial agents and understanding the structure-activity relationships of these compounds (Patil et al., 2021).
Drug Discovery
Similar compounds have been studied for their potential as drug candidates in various therapeutic areas. These studies involve synthesis, structure-activity relationship analysis, and evaluation of pharmacological properties (Strekowski et al., 2016).
In Vivo Imaging Applications
Synthesis and evaluation of related compounds for in vivo imaging applications, particularly in the context of neuroinflammation and other neurological conditions, have been explored. These compounds can be used as PET agents to image specific enzymes or receptors in the brain (Wang et al., 2018).
Metabolism Studies
Understanding the metabolism of diarylpyrazoles, a group that includes similar compounds, is essential for drug development. Such studies inform about the pharmacokinetics and potential metabolic pathways of these compounds (Zhang et al., 2005).
特性
IUPAC Name |
N-(furan-2-ylmethyl)-4-[4-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O2/c1-23-16(13-25-8-3-7-20-25)21-22-17(23)14-5-9-24(10-6-14)18(26)19-12-15-4-2-11-27-15/h2-4,7-8,11,14H,5-6,9-10,12-13H2,1H3,(H,19,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVLTMDSYYJPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCN(CC2)C(=O)NCC3=CC=CO3)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,5-dichloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B5519328.png)

![4-[(4-methoxybenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5519342.png)
![(3R*,4S*)-N-(4-chloro-2-methylphenyl)-3-isopropyl-4-[(methylsulfonyl)amino]-1-pyrrolidinecarboxamide](/img/structure/B5519343.png)
![1-[(benzoylamino)methyl]-2-naphthyl 1-naphthoate](/img/structure/B5519354.png)
![3-isobutyl-1-methyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5519357.png)

![ethyl 4-[(4-chloro-3-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5519372.png)
![(1R*,3S*)-7-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5519380.png)
![methyl 3-(3-methylbutyl)-2-oxo-1-(1,3-thiazol-5-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B5519381.png)
![2-[(3-pyridinylcarbonyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B5519388.png)

![6,7-dihydro-5H-pyrrolo[1,2-c][1,3]thiazol-3-ylidene(4-methylphenyl)amine](/img/structure/B5519404.png)
![N'-benzylidene-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5519418.png)
